

In Silico Docking Analysis of Gamma-Pinene with Target Enzymes: A Comparative Guide

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Compound of Interest

Compound Name: (+)-gamma-Pinene

CAS No.: 5947-71-7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of gamma-pinene against various enzymatic targets. The data presented is compiled from multiple computational studies and contrasted with other structurally related terpenes, such as alpha-pinene and beta-pinene, to offer a broader perspective on its potential as a modulator of enzyme activity. Detailed experimental protocols for the cited docking studies are also provided to ensure reproducibility and further investigation.

Comparative Docking Performance of Terpenes

The following table summarizes the quantitative data from various in silico docking studies, showcasing the binding affinities of gamma-pinene and comparable terpenes with several key enzymes. Lower binding energy and inhibition constant (K_i) values typically indicate a more stable ligand-enzyme complex and potentially higher inhibitory activity.

Ligand	Target Enzyme	Binding Energy (kcal/mol)	Inhibition Constant (K _i) (μM)	Reference
Gamma-Terpinene	Catalase	Affinity noted	Not specified	[1][2]
Gamma-Terpinene	Glutathione Reductase	Affinity noted	Not specified	[1][2]
Gamma-Terpinene	Superoxide Dismutase	Low affinity noted	Not specified	[1]
Gamma-Terpinene	Breast Cancer Protein (ERα)	-6.6	Not specified	[3]
Alpha-Pinene	Cyclooxygenase-1 (COX-1)	Hydrophobic interactions noted	Not specified	[4]
Alpha-Pinene	Cyclooxygenase-2 (COX-2)	Alignment with functional regions	Not specified	[4]
Alpha-Pinene	5-Lipoxygenase (5-LOX)	Not specified	Not specified	[4]
Alpha-Pinene	Phospholipase A2 (PLA2)	-5.31	148.83	[4]
Alpha-Pinene	Thymidylate Synthase	-52	Not specified	[5][6]
Alpha-Pinene	δ-14-Sterol Reductase	-44	Not specified	[5][6]
Alpha-Pinene	Testis-specific protein Y-linked (TSPY)	Interaction noted	Not specified	[7]
Beta-Pinene	Cyclooxygenase-1 (COX-1)	Hydrophobic interactions noted	Not specified	[4]

Beta-Pinene	Cyclooxygenase-2 (COX-2)	Alignment with functional regions	Not specified	[4]
Beta-Pinene	5-Lipoxygenase (5-LOX)	Not specified	Not specified	[4]
Beta-Pinene	Phospholipase A2 (PLA2)	-5.28	157.83	[4]
Limonene	Phospholipase A2 (PLA2)	-6.58	10.33	[4]
Menthol	Phospholipase A2 (PLA2)	-6.57	10.53	[4]
Arachidonic Acid	Phospholipase A2 (PLA2)	-6.23	21.36	[4]

Note: The binding energy for Thymidylate Synthase and δ -14-Sterol Reductase with Alpha-Pinene appears to be reported in kJ/mol in the source, which would be approximately -12.4 and -10.5 kcal/mol, respectively. This has been noted as is from the source.

Experimental Protocols

The methodologies employed in the cited in silico docking studies are crucial for understanding and interpreting the presented data. Below are detailed protocols from the referenced research.

Protocol 1: Docking of Terpenes with Inflammatory Enzymes

This protocol was utilized for the blind docking of six monoterpenes, including alpha-pinene and beta-pinene, against key enzymes in the arachidonic acid metabolic pathway.[4]

- Software: AutoDock 4.2.
- Ligand Preparation: The 3D structures of the terpenes (α -pinene, β -pinene, menthol, camphor, limonene, and linalool) and the reference ligand (arachidonic acid) were generated and optimized.

- **Target Enzyme Preparation:** The crystal structures of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2) were obtained from a protein data bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms and Kollman charges were added.
- **Docking Algorithm:** A blind rigid-body molecular docking approach was performed using the Lamarckian Genetic Algorithm.
- **Docking Runs:** One hundred docking runs were conducted for each ligand-enzyme pair.
- **Pose Selection:** The optimal binding pose was selected based on the lowest binding energy.
- **Analysis:** The analysis included the evaluation of binding energy (ΔG), inhibition constants (K_i), root-mean-square deviation (RMSD), and interactions at the residue level.

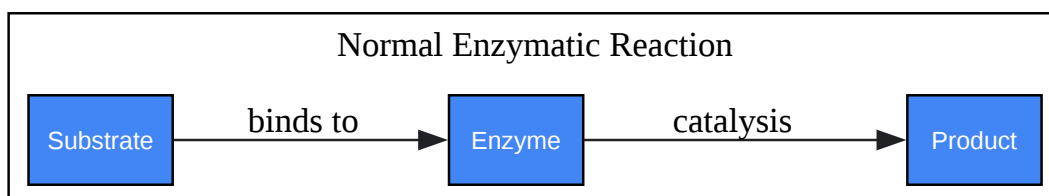
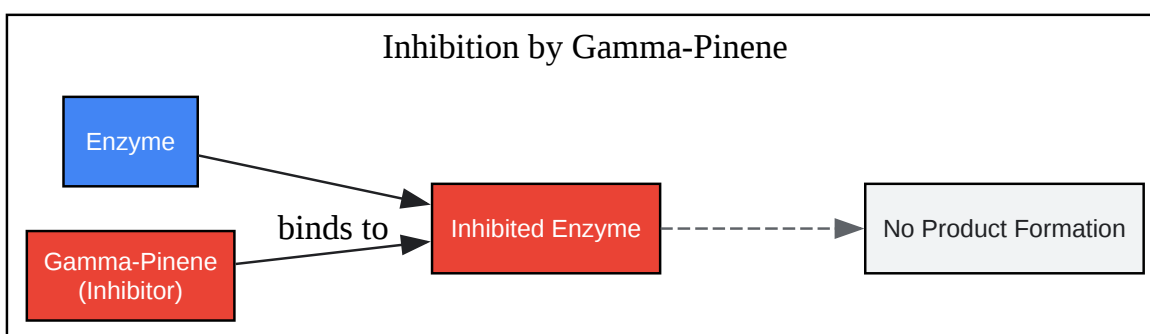
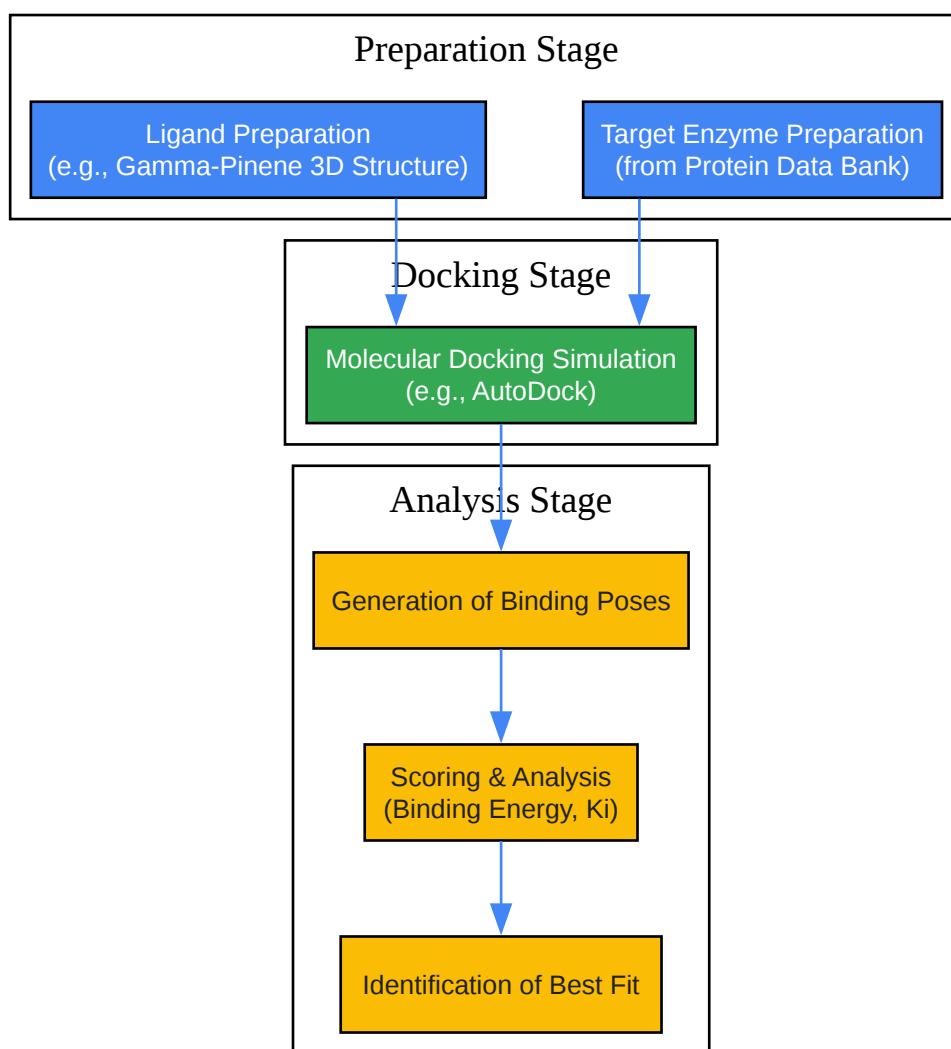
Protocol 2: Docking of Gamma-Terpinene with Antioxidant Enzymes

This protocol was employed to investigate the interaction of gamma-terpinene with antioxidant enzymes.^[1]

- **Software:** ACD/ChemSketch (version 14.0) for ligand design and optimization, and BIOVIA Discovery Studio (version 17.2.0) for target preparation.
- **Ligand Preparation:** The three-dimensional structure of gamma-terpinene was designed and optimized using ACD/ChemSketch and saved in .mol format.
- **Target Enzyme Preparation:** The molecular targets, consisting of the antioxidant enzymes catalase, superoxide dismutase, and glutathione reductase, were obtained from the Protein Data Bank (PDB). The BIOVIA Discovery Studio software was used to prepare the enzymes.
- **File Formatting:** Both the prepared ligands and targets were saved in .pdb format for subsequent docking.

Visualizations

The following diagrams illustrate the typical workflow of an in silico docking experiment and a simplified representation of an enzyme inhibition pathway.



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